molecular formula C14H25ClN6O5 B1150371 H-Glu-Gly-Arg-chloromethylketone

H-Glu-Gly-Arg-chloromethylketone

Cat. No.: B1150371
M. Wt: 392.84 g/mol
InChI Key: LLKJHSDOKTVQNQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-Gly-Arg-chloromethylketone is a tripeptide composed of L-glutamic acid, glycine and L-arginine joined in sequence by peptide linkages and in which the carboxy terminus is substituted by a chloroacetyl group. It is a potent and irreversible inhibitor of urokinase-type plasminogen activator (uPA) and factor Xa. It has a role as an EC 3.4.21.6 (coagulation factor Xa) inhibitor. It is a tripeptide and an organochlorine compound. It is functionally related to a L-glutamic acid, a glycine and a L-arginine.

Properties

Molecular Formula

C14H25ClN6O5

Molecular Weight

392.84 g/mol

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19)/t8-,9-/m0/s1

InChI Key

LLKJHSDOKTVQNQ-IUCAKERBSA-N

SMILES

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N

Synonyms

(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride

Origin of Product

United States

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